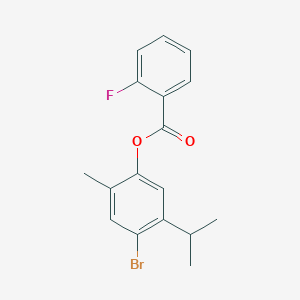

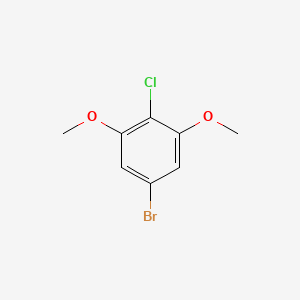

2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone

Descripción general

Descripción

The compound "2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone" is a brominated ketone with a methoxy and a fluoro substituent on the aromatic ring. While the provided papers do not directly discuss this compound, they provide insights into similar brominated aromatic ketones and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the bromination of pre-existing ketones. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, resulting in a yield of 64.7% with a purity of 90.2% . This suggests that a similar approach could be used for the synthesis of "2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone," potentially starting from 1-(4-fluoro-3-methoxyphenyl)ethanone and using bromine as the brominating agent.

Molecular Structure Analysis

The molecular structure of brominated aromatic ketones can be determined using various computational methods and experimental techniques such as X-ray diffraction. For example, the molecular structure and vibrational frequencies of a related compound were investigated using Gaussian09 software and compared with experimental infrared bands . The geometrical parameters were found to be in agreement with XRD data. This indicates that a similar computational approach could be used to analyze the molecular structure of "2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone."

Chemical Reactions Analysis

Brominated aromatic ketones can participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can be involved in substitution reactions, while the ketone group can undergo condensation reactions. For instance, a brominated naphthalene derivative was synthesized by refluxing with glacial acetic acid in the presence of fused ZnCl2 . This demonstrates the reactivity of the bromine atom in such compounds, which could be extrapolated to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones can be quite diverse. The presence of a bromine atom significantly affects the compound's density, boiling point, and refractive index. The compound "2-Bromoacetyl-6-methoxynaphthalene" was used as a fluorescent labeling reagent for HPLC analysis, indicating that such compounds can exhibit fluorescence under certain conditions . This suggests that "2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone" may also have specific optical properties that could be useful in analytical applications.

Relevant Case Studies

Although no direct case studies on "2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone" are provided, the papers discuss related compounds that have been evaluated for biological activities. For example, molecular docking studies suggest that a brominated pyrazole derivative might exhibit inhibitory activity against TPII and may act as an anti-neoplastic agent . This highlights the potential for brominated aromatic ketones to have biological relevance, which could be an area of interest for further research on the compound .

Aplicaciones Científicas De Investigación

Selective α-Monobromination of Ketones

Ying (2011) investigated the selective α-monobromination of various alkylaryl ketones, including compounds similar to 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone. The study found that using [BMPy]Br3 and [Bmim]Br3 as bromine sources proved highly efficient and regioselective for electrophilic bromination of alkylaryl ketones (W. Ying, 2011).

Synthesis of Novel Schiff Bases

Puthran et al. (2019) synthesized novel Schiff bases using a compound derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, demonstrating its utility in creating antimicrobial agents. Some derivatives exhibited significant antimicrobial activity (Puthran et al., 2019).

Antimicrobial Activity

Nagamani et al. (2018) synthesized novel compounds from a derivative of 1-(2-hydroxy-4-methoxyphenyl)ethanone and evaluated their antimicrobial activity. These compounds could potentially serve as antimicrobial agents in various applications (Nagamani et al., 2018).

Synthesis of Enantiomerically Pure Compounds

Zhang et al. (2014) developed a synthesis procedure for enantiomerically pure compounds starting from a derivative of 1-(4-ethoxyphenyl)ethanone. This research is significant for the production of enantiomerically pure pharmaceuticals (Zhang et al., 2014).

Sonochemical Synthesis of Chalcone

Jarag et al. (2011) explored the synthesis of chalcone derivatives from 1-(4-methoxyphenyl)ethanone using sonochemical methods. This research highlights an energy-efficient technique for synthesizing such compounds (Jarag et al., 2011).

Synthesis of Radiotracers

Katoch-Rouse and Horti (2003) demonstrated the synthesis of PET radiotracers using a derivative of 1-(4-methoxyphenyl)ethanone. This is pivotal for studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Safety And Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-bromo-1-(4-fluoro-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUJSPVNTPCPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259719 | |

| Record name | 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone | |

CAS RN |

443914-95-2 | |

| Record name | 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443914-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-fluoro-3-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 443914-95-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)

![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3037080.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-4-(4-pyridinyl)-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3037083.png)